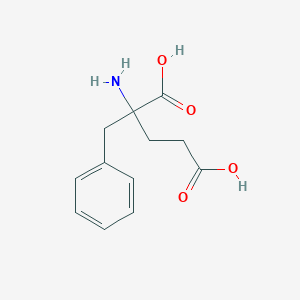
4-Hexylbenzenethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hexylbenzenethiol is an organic compound with the molecular formula C12H18S. It is a derivative of benzenethiol, where a hexyl group is attached to the benzene ring. This compound is known for its distinctive sulfur-containing functional group, which imparts unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: 4-Hexylbenzenethiol can be synthesized through various methods. One common approach involves the alkylation of benzenethiol with hexyl halides under basic conditions. The reaction typically proceeds as follows:
- Alkylation Reaction:
Reagents: Benzenethiol, hexyl bromide (or hexyl chloride), and a base such as sodium hydroxide or potassium carbonate.
Conditions: The reaction is carried out in an organic solvent like ethanol or acetone, under reflux conditions.
Equation: C6H5SH+C6H13Br→C6H5SC6H13+HBr
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions: 4-Hexylbenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction of the thiol group can yield the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for electrophilic substitution.
Major Products:
Oxidation: Formation of hexylbenzenesulfonic acid or hexylbenzenedisulfide.
Reduction: Formation of hexylbenzene.
Substitution: Formation of halogenated derivatives like 4-hexylbenzenebromide.
科学的研究の応用
4-Hexylbenzenethiol finds applications in various scientific fields:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial properties and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, surfactants, and as an additive in lubricants.
作用機序
The mechanism of action of 4-hexylbenzenethiol is primarily attributed to its thiol group, which can form strong bonds with metal ions and other electrophiles. This interaction can modulate the activity of enzymes and proteins, influencing various biochemical pathways. The compound’s hydrophobic hexyl chain also plays a role in its interaction with lipid membranes and hydrophobic pockets in proteins.
類似化合物との比較
Benzenethiol: Lacks the hexyl group, making it less hydrophobic.
4-Methylbenzenethiol: Contains a methyl group instead of a hexyl group, resulting in different physical and chemical properties.
4-Ethylbenzenethiol: Contains an ethyl group, offering a balance between hydrophobicity and reactivity.
Uniqueness: 4-Hexylbenzenethiol’s unique combination of a thiol group and a long hydrophobic chain makes it particularly useful in applications requiring both reactivity and hydrophobic interactions. This distinguishes it from shorter-chain analogs like 4-methylbenzenethiol and 4-ethylbenzenethiol, which may not exhibit the same level of hydrophobicity and membrane interaction.
特性
CAS番号 |
4619-85-6 |
|---|---|
分子式 |
C12H18S |
分子量 |
194.34 g/mol |
IUPAC名 |
4-hexylbenzenethiol |
InChI |
InChI=1S/C12H18S/c1-2-3-4-5-6-11-7-9-12(13)10-8-11/h7-10,13H,2-6H2,1H3 |
InChIキー |
GDKQNVYPGBJRLS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=CC=C(C=C1)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4-Dimethylbicyclo[2.2.1]heptan-7-ol](/img/structure/B14152072.png)
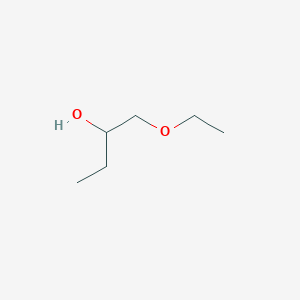
![5-[4-(Hexyloxy)-3-methoxyphenyl]-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14152086.png)

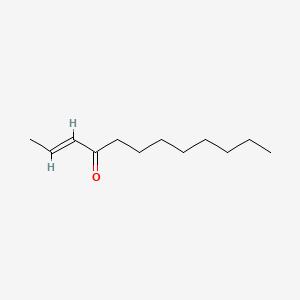
![Imino-[2-(2-methoxycarbonylphenyl)-2-oxoethylidene]azanium](/img/structure/B14152102.png)
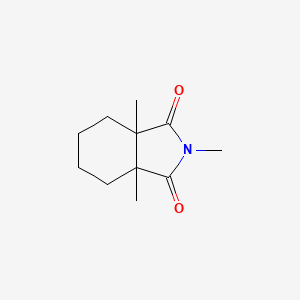

![N-{2-[bis(naphthalen-2-ylsulfonyl)amino]phenyl}acetamide](/img/structure/B14152110.png)
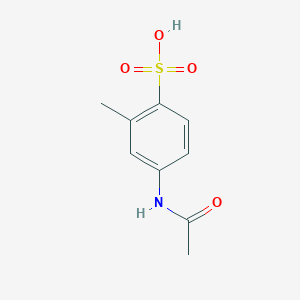
![3-(3,5-Dimethylpyrazol-1-yl)-5-methyl-[1,2,4]triazino[5,6-b]indole](/img/structure/B14152119.png)
